molecular formula C15H12O2 B1397979 6-Methyldibenzo[B,F]oxepin-10(11H)-one CAS No. 1184947-02-1

6-Methyldibenzo[B,F]oxepin-10(11H)-one

Cat. No.: B1397979
CAS No.: 1184947-02-1
M. Wt: 224.25 g/mol
InChI Key: GKHIHRYGKFTENO-UHFFFAOYSA-N
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Description

6-Methyldibenzo[B,F]oxepin-10(11H)-one is a chemical compound belonging to the dibenzooxepine family This compound is characterized by its unique structure, which includes a fused tricyclic system with an oxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldibenzo[B,F]oxepin-10(11H)-one typically involves the following steps:

    Formation of Diaryl Ethers: The initial step involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers.

    Intramolecular McMurry Reaction: The diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes described above can be scaled up for industrial applications. The use of microwave-assisted reactions and McMurry reactions are advantageous due to their efficiency and relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Methyldibenzo[B,F]oxepin-10(11H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxepin ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

6-Methyldibenzo[B,F]oxepin-10(11H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyldibenzo[B,F]oxepin-10(11H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Methyldibenzo[B,F]oxepin-10(11H)-one is unique due to its specific substitution pattern and the presence of the oxepin ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-6H-benzo[b][1]benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHIHRYGKFTENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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